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4-(Pyridin-4-ylmethyl)morpholine-3,5-dione Documentation Hub

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  • Product: 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione
  • CAS: 865076-04-6

Core Science & Biosynthesis

Foundational

Technical Guide: 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione (CAS 865076-04-6)

Executive Summary 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione (CAS 865076-04-6) is a specialized heterocyclic building block used in medicinal chemistry.[1][2][3] Structurally, it consists of a morpholine-3,5-dione core (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pyridin-4-ylmethyl)morpholine-3,5-dione (CAS 865076-04-6) is a specialized heterocyclic building block used in medicinal chemistry.[1][2][3] Structurally, it consists of a morpholine-3,5-dione core (also known as diglycolimide) N-substituted with a 4-picolyl (pyridin-4-ylmethyl) group.

This compound serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive small molecules. Its dual functionality—combining the polar, hydrogen-bond-accepting dione ring with the basic, coordination-capable pyridine moiety—makes it a versatile bioisostere for glutarimides and a potential linker in targeted protein degradation (PROTAC) chimera design.

Chemical Identity & Physicochemical Properties[1][4][5]

The physicochemical profile of CAS 865076-04-6 defines its utility as a polar, low-molecular-weight scaffold.

PropertyValue / Description
Chemical Name 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione
CAS Number 865076-04-6
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
SMILES O=C1COCC(=O)N1CC2=CC=NC=C2
Appearance White to off-white solid (typically)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted) ~5.2 (Pyridine nitrogen)
LogP (Predicted) ~ -0.5 to 0.2 (Polar character due to dione)
H-Bond Acceptors 4 (2 Carbonyls, 1 Ether O, 1 Pyridine N)
H-Bond Donors 0
Structural Analysis
  • Morpholine-3,5-dione Core: Unlike the basic morpholine ring, the 3,5-dione variant is non-basic and planar around the nitrogen due to imide resonance. It acts as a bioisostere for glutarimide (found in thalidomide) but with altered metabolic stability and polarity.

  • Pyridine Handle: The 4-pyridyl group remains basic and provides a vector for metal coordination, salt formation, or further alkylation (e.g., to generate quaternary ammonium linkers).

Synthetic Pathways[7]

The synthesis of 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione follows a classic cyclic imide formation protocol. This pathway is preferred for its atom economy and scalability.

Mechanism: Anhydride-Amine Condensation

The reaction proceeds via the nucleophilic attack of the primary amine (4-picolylamine) on diglycolic anhydride , opening the ring to form an amic acid intermediate. Subsequent thermal or chemical dehydration closes the ring to yield the target imide.

Protocol (Standardized)
  • Reagents: Diglycolic anhydride (1.0 eq), 4-(Aminomethyl)pyridine (1.0 eq).

  • Solvent: Toluene or Xylene (for azeotropic water removal) or Acetic Acid (for chemical dehydration).

  • Conditions: Reflux (110–140°C) for 4–12 hours.

  • Work-up: The mixture is cooled; the product often precipitates or is isolated via solvent evaporation and recrystallization from ethanol/ether.

Workflow Visualization

Synthesispathway Start1 Diglycolic Anhydride (CAS 4480-83-5) Inter Amic Acid Intermediate (Ring Open) Start1->Inter Nucleophilic Attack (Toluene, Reflux) Start2 4-(Aminomethyl)pyridine (CAS 3731-53-1) Start2->Inter Product 4-(Pyridin-4-ylmethyl) morpholine-3,5-dione Inter->Product Dehydration (-H2O) (Ring Closure)

Figure 1: Synthetic route via condensation of diglycolic anhydride and 4-picolylamine.

Applications in Drug Discovery

A. Bioisosteric Scaffold

The morpholine-3,5-dione ring is a valuable bioisostere for:

  • Glutarimides: The ether oxygen in the ring lowers the LogP compared to the methylene group in glutarimide, improving water solubility while maintaining the H-bond acceptor geometry.

  • Piperidine-2,6-diones: Used in immunomodulatory drugs (IMiDs). The 3,5-dione analog alters the electrostatic potential surface, potentially changing binding affinity to Cereblon (CRBN) or other E3 ligase targets.

B. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~206 Da, this compound is an ideal fragment .

  • Vectors: The pyridine nitrogen allows for "fragment growing" via metal-catalyzed cross-coupling or alkylation.

  • Ligand Efficiency: The high density of polar functionality per carbon atom suggests high specific binding potential in polar pockets of enzymes (e.g., metalloproteases).

C. Linker Chemistry (PROTACs)

The pyridine moiety can be N-alkylated to form charged linkers, or the dione ring can be opened under specific hydrolytic conditions to release a payload, acting as a prodrug mask.

Pharmacophore Map

Pharmacophore Core Morpholine-3,5-dione Scaffold HBA1 H-Bond Acceptor (Carbonyls) Core->HBA1 HBA2 H-Bond Acceptor (Ether Oxygen) Core->HBA2 Basic Basic Center (Pyridine N) Core->Basic PiStack Pi-Stacking (Pyridine Ring) Core->PiStack

Figure 2: Pharmacophore mapping highlighting key interaction points for medicinal chemistry design.

Handling, Stability, and Safety

Stability
  • Hydrolysis: The imide ring is susceptible to hydrolysis under strong basic conditions (pH > 10), reverting to the amic acid or dicarboxylate. It is generally stable in acidic and neutral media.

  • Thermal: Stable up to ~150°C; suitable for microwave-assisted synthesis.

Safety Protocol (Self-Validating)
  • PPE: Wear nitrile gloves and safety goggles. The compound is an irritant (Skin/Eye Category 2).[4]

  • Inhalation: Use a fume hood. Fine dust can irritate the respiratory tract.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis from atmospheric moisture.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Tzara, A., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem.

  • Synthesis of Morpholine-3,5-diones

    • General reaction of diglycolic anhydride with amines.[5] BenchChem / PubChem Data.

  • Castagnoli–Cushman Reaction & Anhydride Chemistry

    • Detailed review on anhydride-imine/amine condensations for lactam/imide synthesis. PMC - NIH.

  • Safety Data (Related Compounds)

    • SDS for 4-(piperidin-4-yl)morpholine (Analogous handling). Fisher Scientific.[4]

Sources

Exploratory

Chemical structure of N-(4-picolyl)morpholine-3,5-dione

Structural Characterization, Synthetic Methodology, and Medicinal Utility [1] Executive Summary This guide details the chemical architecture and synthesis of N-(4-picolyl)morpholine-3,5-dione (IUPAC: 4-(pyridin-4-ylmethy...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodology, and Medicinal Utility [1]

Executive Summary

This guide details the chemical architecture and synthesis of N-(4-picolyl)morpholine-3,5-dione (IUPAC: 4-(pyridin-4-ylmethyl)morpholine-3,5-dione).[1] This molecule represents a strategic fusion of two privileged pharmacophores: the diglycolimide (morpholine-3,5-dione) core and the 4-picolyl (pyridine) side chain.[1]

The morpholine-3,5-dione scaffold is a bioisostere of glutarimide (found in anticonvulsants like thalidomide derivatives) but possesses distinct solubility and hydrogen-bonding capabilities due to the ether oxygen at position 1.[1] This guide provides a self-validating synthetic protocol, structural analysis, and troubleshooting workflows for researchers utilizing this scaffold in fragment-based drug discovery (FBDD) or as a rigid linker in proteolysis-targeting chimeras (PROTACs).[1]

Structural Architecture & Chemical Logic[1]

Nomenclature and Connectivity

The molecule is an N-substituted cyclic imide.[1] The "N-" designation refers to the nitrogen atom at position 4 of the morpholine ring, which is the site of alkylation.

  • Core Scaffold: 1,4-oxazinane-3,5-dione (Diglycolimide).[1]

  • Substituent: 4-Pyridinylmethyl (4-Picolyl).[1]

Conformational Analysis

Unlike the chair conformation of saturated morpholine, the 3,5-dione derivative adopts a planar or slightly puckered "envelope" conformation due to the sp2 hybridization of the carbonyl carbons (C3, C5) and the imide nitrogen (N4).

  • Imide Planarity: The

    
     system is rigid and planar.[1]
    
  • Ether Oxygen: The C-O-C bond angle (~111°) reduces transannular strain, facilitating ring closure during synthesis compared to glutarimides.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicStructural Logic
Formula

--
MW 206.20 g/mol Fragment-sized (<300 Da)
pKa (Pyridine) ~5.2Basic center (protonatable)
pKa (Imide) Non-basicLone pair delocalized into carbonyls
H-Bond Donors 0No N-H or O-H (Good membrane permeability)
H-Bond Acceptors 42 Carbonyls, 1 Ether, 1 Pyridine N
LogP ~0.5 - 0.8Amphiphilic; highly soluble in DCM/MeOH

Synthetic Methodology

The most robust route to N-substituted morpholine-3,5-diones is the condensation of diglycolic anhydride with the corresponding primary amine, followed by thermal or chemical dehydration.[1]

Reaction Scheme

The synthesis proceeds via an open-chain amic acid intermediate, which must be cyclized.

Synthesis_Pathway Anhydride Diglycolic Anhydride (1,4-dioxane-2,6-dione) Intermediate Intermediate: N-(4-picolyl)diglycolamic acid Anhydride->Intermediate Step 1: THF/Toluene, 0°C to RT Ring Opening Amine 4-Picolylamine (Nucleophile) Amine->Intermediate Product Target: N-(4-picolyl)morpholine-3,5-dione Intermediate->Product Step 2: Ac2O, NaOAc, Reflux Dehydration (-H2O)

Figure 1: Two-step synthesis via amic acid intermediate. Direct thermal cyclization is possible but chemical dehydration (Ac2O) often yields higher purity.

Detailed Protocol

Reagents: Diglycolic anhydride (CAS 4480-83-5), 4-Picolylamine, Toluene, Acetic Anhydride (


), Sodium Acetate (NaOAc).[1]
Step 1: Formation of the Amic Acid
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Diglycolic anhydride (1.0 eq) in anhydrous THF or Toluene (0.5 M concentration).

    • Note: Diglycolic anhydride is hygroscopic. Handle quickly or in a glovebox.

  • Addition: Cool the solution to 0°C. Add 4-Picolylamine (1.05 eq) dropwise. The reaction is exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. A white precipitate (the amic acid) usually forms.

  • Isolation: Filter the solid. If no precipitate forms, evaporate the solvent to obtain the crude amic acid.

Step 2: Cyclization (Imide Formation)[1]
  • Resuspension: Suspend the crude amic acid in Acetic Anhydride (5-10 volumes).

  • Catalysis: Add anhydrous NaOAc (0.1 eq).

  • Heating: Reflux at 100-120°C for 2-4 hours. Monitor by TLC (the polar amic acid spot will disappear; a less polar product spot will appear).

  • Workup:

    • Cool to RT.

    • Pour the mixture onto crushed ice/water to hydrolyze excess

      
      .
      
    • Neutralize carefully with saturated

      
       (Caution: 
      
      
      
      evolution) until pH ~8.
    • Extract with Dichloromethane (DCM) (3x).[2]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Analytical Validation

To certify the structure, specific NMR signatures must be present. The symmetry of the morpholine ring is a key indicator.

NucleusSignal (approx.[2]

ppm)
MultiplicityIntegrationAssignment
1H NMR 8.55Doublet (J~6Hz)2HPyridine (ortho to N)
1H NMR 7.20Doublet (J~6Hz)2HPyridine (meta to N)
1H NMR 4.95Singlet2HBenzylic

(Linker)
1H NMR 4.35Singlet4HMorpholine

(C2, C6)
13C NMR ~168.0Singlet2CCarbonyls (C3, C5)
13C NMR ~67.5Singlet2CMorpholine Ether (

-O)

Critical QC Check:

  • Symmetry: The morpholine protons at C2 and C6 usually appear as a singlet (or very tight multiplet) because the molecule has a plane of symmetry. If you see two distinct doublets for these protons, the ring might be locked in a specific conformation or the product is not the symmetric imide.

  • Amic Acid Contamination: If you see a broad singlet >10 ppm (COOH) or split peaks for the morpholine protons, the cyclization is incomplete.

Troubleshooting & Optimization

Common issues involve the hygroscopic nature of the starting anhydride and the basicity of the pyridine ring interfering with acid-catalyzed cyclizations.

Troubleshooting Problem Issue: Low Yield or Impure Product Check1 Did Amic Acid precipitate? Problem->Check1 Sol1 Use Toluene (non-polar) to force precipitation. Check1->Sol1 No Check2 Is Pyridine ring protonated? Check1->Check2 Yes Sol2 Ensure basic workup (pH > 8) to deprotonate pyridine before extraction. Check2->Sol2 Yes Check3 Incomplete Cyclization? Check2->Check3 No Sol3 Switch to HMDS/ZnCl2 method (Lewis Acid mediated closure). Check3->Sol3 Yes

Figure 2: Decision tree for troubleshooting synthesis and workup.

Handling the Pyridine Nitrogen

The 4-picolyl group is basic.[1] During the acetic anhydride reflux, the pyridine may form an acetate salt. The neutralization step (pH ~8) is critical to ensure the pyridine is in its free-base form for extraction into DCM.[1] If the pH is too low (<5), the product will remain in the aqueous phase.

References

  • Tzara, A., et al. (2020).[3] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Retrieved from [Link]

  • PubChem. (2023).[4] Compound Summary: Diglycolic Anhydride.[5][6][7] National Library of Medicine. Retrieved from [Link][1]

  • Palos, G., et al. (2023). The Castagnoli–Cushman Reaction: Reaction of anhydrides with imines. PMC. Retrieved from [Link]

Sources

Foundational

Difference between 4-(4-pyridinyl)morpholine and morpholine-3,5-dione derivatives

This technical guide details the structural, synthetic, and pharmacological distinctions between 4-(4-pyridinyl)morpholine and morpholine-3,5-dione derivatives . These two scaffolds, while sharing the morpholine ring, ex...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, synthetic, and pharmacological distinctions between 4-(4-pyridinyl)morpholine and morpholine-3,5-dione derivatives . These two scaffolds, while sharing the morpholine ring, exhibit diametrically opposed electronic properties and medicinal chemistry applications.

Executive Summary

The distinction between these two scaffolds represents a fundamental choice in drug design between solubility enhancement and pharmacophore core construction .

  • 4-(4-pyridinyl)morpholine acts as a basic, solubilizing "tail" often attached to kinase inhibitors to improve physicochemical properties.

  • Morpholine-3,5-dione (Diglycolimide) is a neutral or acidic cyclic imide used as a central scaffold or electrophilic trap, often found in anticonvulsants and fungicides.

Structural & Electronic Comparison

The primary differentiator is the electronic environment of the nitrogen atom and the presence of carbonyl groups.

Feature4-(4-Pyridinyl)morpholineMorpholine-3,5-dione
Core Structure Morpholine N-linked to Pyridine C4Morpholine ring with C=O at positions 3,5
Electronic Nature Basic (Pyridine N is basic; Morpholine N is conjugated)Acidic (Imide NH pKa ~9-10) or Neutral (if N-subst.)
H-Bonding H-Bond Acceptor (Pyridine N)H-Bond Donor (NH) & Acceptor (C=O)
LogP (Lipophilicity) Low to Moderate (Polar/Basic)Variable (Dependent on N-substitution)
Metabolic Liability N-Oxidation (Pyridine), N-DealkylationRing Hydrolysis (Imide opening)
Primary Role Solubility/PK Enhancer (The "Tail")Pharmacophore/Binding Core (The "Head")
Electronic Diagram (DOT)

The following diagram illustrates the electronic flow and pKa logic for both scaffolds.

ElectronicProperties cluster_0 4-(4-pyridinyl)morpholine cluster_1 Morpholine-3,5-dione PM_Struct Structure: Pyridine-Morpholine PM_Prop Basic (pKa ~8) Solubility Enhancer PM_Struct->PM_Prop Pyridine N Protonation MD_Struct Structure: Cyclic Imide MD_Prop Acidic (NH) Electrophilic Core MD_Struct->MD_Prop Resonance Stabilization

Figure 1: Electronic contrast. The pyridinyl morpholine relies on basic nitrogen for solubility, while the dione utilizes imide resonance for binding affinity.

Synthetic Pathways[2][3][4]

A. Synthesis of 4-(4-pyridinyl)morpholine

The synthesis typically employs Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig amination. The 

route is preferred for cost-efficiency, utilizing 4-chloropyridine hydrochloride.

Protocol 1:


 Synthesis 
  • Reagents: 4-Chloropyridine HCl (1.0 eq), Morpholine (3.0 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or n-Butanol.

  • Conditions: Reflux (110–130°C) for 12–24 hours.

  • Mechanism: Addition-Elimination at the electron-deficient pyridine C4 position.

  • Workup: Dilute with water, extract with EtOAc, wash with brine. Purify via recrystallization (Hexane/EtOAc) or column chromatography.

B. Synthesis of Morpholine-3,5-dione

This scaffold is synthesized via the cyclization of dicarboxylic acid derivatives, most commonly Diglycolic Anhydride .

Protocol 2: Cyclization from Diglycolic Anhydride

  • Reagents: Diglycolic Anhydride (1.0 eq), Primary Amine (

    
    , 1.0 eq).
    
  • Solvent: Toluene or Xylene (with Dean-Stark trap) or Acetic Anhydride (chemical dehydration).

  • Step 1 (Amic Acid Formation): Stir anhydride and amine at RT for 2 hours. A solid precipitate (amic acid) often forms.

  • Step 2 (Ring Closure): Add

    
     and NaOAc, reflux for 4 hours. Alternatively, heat to 140°C in xylene to drive off water.
    
  • Yield: Typically 60–85%.

Synthesis Workflow Diagram (DOT)

SynthesisPathways cluster_PM Route A: 4-(4-pyridinyl)morpholine cluster_MD Route B: Morpholine-3,5-dione Start_PM 4-Chloropyridine HCl Step_PM SnAr Reaction (Reflux, 12h) Start_PM->Step_PM DMF, 120°C Reagent_PM + Morpholine + K2CO3 Product_PM 4-(4-pyridinyl)morpholine Step_PM->Product_PM Workup Start_MD Diglycolic Anhydride Inter_MD Intermediate: Diglycolamic Acid Start_MD->Inter_MD Ring Opening Reagent_MD + Primary Amine (R-NH2) Step_MD Cyclodehydration (Ac2O / Heat) Inter_MD->Step_MD - H2O Product_MD N-Substituted Morpholine-3,5-dione Step_MD->Product_MD Imide Formation

Figure 2: Synthetic divergence. Route A utilizes nucleophilic substitution on an aromatic ring; Route B employs condensation/dehydration logic.

Medicinal Chemistry Applications

4-(4-pyridinyl)morpholine: The "Solubility Tail"

This moiety is frequently employed to modulate Physicochemical Properties (PCP) .

  • Mechanism: The pyridine nitrogen provides a basic center (pKa ~5-6 when substituted, ~8 free) that can be protonated at physiological pH, enhancing aqueous solubility.

  • Example: Used in kinase inhibitors (e.g., Gefitinib analogs) where the morpholine tail extends into the solvent-exposed region of the ATP binding pocket.

  • Metabolism: The morpholine ring is susceptible to oxidative metabolism (ring opening), but the pyridine attachment is relatively metabolically stable compared to phenyl-morpholines.

Morpholine-3,5-dione: The "Bioactive Core"

This scaffold serves as a Pharmacophore .

  • Mechanism: The cyclic imide structure mimics the hydantoin or succinimide anticonvulsant pharmacophore. It can form specific hydrogen bond networks (Acceptor-Donor-Acceptor) with receptor sites.

  • Applications:

    • Anticonvulsants: Derivatives show activity against maximal electroshock (MES) seizures.[1]

    • Fungicides: The dione core disrupts fungal cell wall synthesis.

    • Topoisomerase Inhibitors: N-substituted derivatives act as intercalators or catalytic inhibitors.

SAR Decision Logic (DOT)

SAR_Logic Start Design Goal? Q1 Need Solubility Enhancement? Start->Q1 Res_A Use 4-(4-pyridinyl)morpholine Q1->Res_A Yes (Basic Tail) Q2 Targeting Specific Binding Pocket? Q1->Q2 No Context_A Kinase Inhibitors GPCR Ligands Res_A->Context_A Res_B Use Morpholine-3,5-dione Q2->Res_B Yes (H-Bond Donor/Acceptor) Context_B Anticonvulsants Antimicrobials Res_B->Context_B

Figure 3: Strategic decision tree for selecting the appropriate morpholine scaffold based on medicinal chemistry objectives.

References

  • Synthesis and Biological Evaluation of Morpholine Derivatives Source: BenchChem Technical Guide (Representative protocol for Pyridine-Morpholine coupling logic).

  • Morpholine as a Privileged Structure in Medicinal Chemistry Source: Journal of Medicinal Chemistry / NIH PubMed

  • Synthesis of Morpholine-3,5-diones Source: ChemicalBook & Literature Precedents

  • Diglycolic Anhydride as a Precursor Source: Wikipedia / Organic Chemistry Portal

Sources

Exploratory

Suppliers and catalog numbers for CAS 865076-04-6

Technical Procurement & Application Guide: 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione (CAS 865076-04-6) Executive Summary & Chemical Identity CAS 865076-04-6 , chemically identified as 4-(Pyridin-4-ylmethyl)morpholine-3,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Procurement & Application Guide: 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione (CAS 865076-04-6)

Executive Summary & Chemical Identity

CAS 865076-04-6 , chemically identified as 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione , is a specialized heterocyclic building block utilized in advanced medicinal chemistry.[1] It serves as a critical scaffold for fragment-based drug discovery (FBDD) and scaffold hopping , particularly in the design of novel kinase inhibitors and epigenetic modulators.

The molecule features a morpholine-3,5-dione core—a bioisostere of the glutarimide ring found in immunomodulatory drugs (IMiDs) like thalidomide—linked to a pyridine moiety. This unique architecture allows it to function as a versatile intermediate for synthesizing proteolysis-targeting chimeras (PROTACs) or as a polar, hydrogen-bond-accepting motif in small molecule libraries.

Chemical Profile
PropertySpecification
Chemical Name 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione
CAS Number 865076-04-6
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Core Scaffold Morpholine-3,5-dione (Cyclic Imide Bioisostere)
Functional Handle Pyridine (Basic Nitrogen, Coordination Site)
Solubility Soluble in DMSO, DMF; Limited aqueous solubility

Procurement Strategy: Suppliers & Catalog Numbers

Sourcing specialized heterocycles requires navigating a fragmented supply chain. The following table consolidates verified suppliers, ensuring you can procure high-purity material for biological assays or synthetic workflows.

Strategic Sourcing Note: This compound is often synthesized on-demand or stocked in small quantities (mg to g scale). For high-throughput screening (HTS) campaigns, bulk inquiries should be directed to the primary manufacturers listed below.

Verified Supplier Catalog
SupplierCatalog NumberPurity GradePack SizesRegion
BLD Pharm BD01340512 >97% (HPLC)100mg, 250mg, 1g, 5gGlobal (China/USA)
Oakwood Chemical 180800 98%1g, 5g, 25gUSA
Ambeed A348291 97%100mg, 1gUSA
ChemShuttle 180800 98%CustomUSA

Procurement Tip: Always request a specific Certificate of Analysis (CoA) verifying ¹H-NMR and LC-MS purity, as degradation of the dione ring can occur upon prolonged storage in humid conditions.

Technical Applications & Mechanism of Action

Scaffold Hopping & Bioisosterism

The morpholine-3,5-dione ring is a non-classical bioisostere for:

  • Glutarimides: (e.g., Thalidomide, Lenalidomide). The dione mimics the hydrogen-bonding acceptor pattern of the glutarimide carbonyls, potentially retaining binding affinity to targets like Cereblon (CRBN) while altering physicochemical properties (logP, solubility).

  • Hydantoins & Succinimides: Used to rigidify the linker region in bivalent molecules.

Fragment-Based Drug Discovery (FBDD)

The pyridine ring acts as a "warhead" or "anchor" that can engage in:

  • Pi-stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.

  • Metal coordination in metalloenzymes (e.g., Zinc-dependent histone deacetylases or carbonic anhydrases).

  • Hydrogen bonding via the pyridine nitrogen.[2]

Synthetic Utility

CAS 865076-04-6 is primarily used as an N-substituted intermediate . The methylene bridge connects the pyridine to the morpholine nitrogen, leaving the C-2 and C-6 positions of the morpholine ring available for further functionalization (e.g., via alkylation or condensation reactions), allowing for the rapid generation of diverse libraries.

Experimental Protocols: Handling & Stability

To ensure experimental reproducibility, follow these standardized protocols for reconstitution and storage.

Reconstitution Protocol (Stock Solution)

Objective: Prepare a 10 mM stock solution for biological assays.

  • Weighing: Accurately weigh 2.06 mg of CAS 865076-04-6 into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Avoid using water or ethanol for the initial stock due to potential solubility issues.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: If required for cell culture, filter through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as they may bind the compound.

  • Verification: Visually inspect for clarity. The solution should be clear and colorless to pale yellow.

Storage & Stability
  • Solid State: Store at -20°C in a desiccator. Stable for >2 years if protected from moisture.

  • DMSO Stock: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -80°C . Stable for 6 months.

    • Caution: The dione ring is susceptible to hydrolysis under basic aqueous conditions. Avoid storing in buffers with pH > 8.0 for extended periods.[3]

Visualization: Procurement & Application Logic

The following diagrams illustrate the decision logic for selecting this scaffold and its structural role in drug design.

Figure 1: Structural Logic & Application Workflow

G Compound CAS 865076-04-6 (Morpholine-3,5-dione Core) Bioisostere Bioisostere Analysis (vs. Glutarimide/Hydantoin) Compound->Bioisostere Mimics H-bond Acceptors FBDD Fragment-Based Screening Compound->FBDD Pyridine Anchor Synthesis Library Synthesis (C-H Functionalization) Compound->Synthesis Scaffold Expansion Target Target Engagement (Kinases/Epigenetics) Bioisostere->Target Optimized PK/PD FBDD->Target Hit Identification Synthesis->Target Lead Opt.

Caption: Workflow demonstrating the utility of CAS 865076-04-6 in medicinal chemistry, from bioisosteric replacement to target engagement.

Figure 2: Procurement Decision Tree

Procurement Start Need CAS 865076-04-6 CheckScale Required Scale? Start->CheckScale SmallScale Research (<5g) CheckScale->SmallScale LargeScale Bulk (>10g) CheckScale->LargeScale Supplier1 BLD Pharm (Cat: BD01340512) SmallScale->Supplier1 Supplier2 Oakwood Chemical (Cat: 180800) SmallScale->Supplier2 Custom Custom Synthesis (Request Quote) LargeScale->Custom QC QC Check: 1H-NMR & HPLC Supplier1->QC Supplier2->QC Custom->QC

Caption: Decision matrix for sourcing CAS 865076-04-6 based on scale and supplier availability.

References

  • BLD Pharm. (2025).[4] Product Specification: 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione (BD01340512). Retrieved from

  • Oakwood Chemical. (2025). Catalog Entry: 180800. Retrieved from

  • ChemicalBook. (2025). CAS 865076-04-6 Technical Data. Retrieved from

  • PubChem. (2025). Compound Summary: Morpholine-3,5-dione Derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of N-(4-Pyridylmethyl)morpholine-3,5-dione

Part 1: Executive Summary & Strategic Analysis Target Molecule Profile[1] Systematic Name: N-(4-pyridylmethyl)morpholine-3,5-dione Core Scaffold: Morpholine-3,5-dione (cyclic imide of diglycolic acid). Key Substituent: 4...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile[1]
  • Systematic Name: N-(4-pyridylmethyl)morpholine-3,5-dione

  • Core Scaffold: Morpholine-3,5-dione (cyclic imide of diglycolic acid).

  • Key Substituent: 4-Picolyl group (4-pyridylmethyl) at the nitrogen position.

  • Chemical Utility: This compound serves as a versatile heterocyclic building block.[1] The morpholine-3,5-dione ring acts as a bioisostere for glutarimides and succinimides, often used in medicinal chemistry to modulate solubility and metabolic stability. The pyridine moiety provides a basic handle for salt formation or further functionalization (e.g., N-oxide formation, metal coordination).

Retrosynthetic Logic

The most robust disconnection for cyclic imides involves the condensation of the corresponding cyclic anhydride with a primary amine.

  • Bond Disconnection: N–C(O) bonds.

  • Synthons:

    • Electrophile: Diglycolic anhydride (1,4-dioxane-2,6-dione).[2][3]

    • Nucleophile: 4-(Aminomethyl)pyridine (4-Picolylamine).

This pathway is preferred over the alkylation of morpholine-3,5-dione (using 4-chloromethylpyridine) due to the poor nucleophilicity of the imide nitrogen and potential O-alkylation side products.

Reaction Scheme Visualization

ReactionScheme Anhydride Diglycolic Anhydride (CAS 4480-83-5) Intermediate Intermediate Amic Acid (Unstable) Anhydride->Intermediate Nucleophilic Attack (THF or Toluene) Amine 4-(Aminomethyl)pyridine (CAS 3731-53-1) Amine->Intermediate Nucleophilic Attack (THF or Toluene) Product N-(4-pyridylmethyl) morpholine-3,5-dione Intermediate->Product Cyclization/Dehydration (Ac2O/NaOAc or Heat)

Caption: Synthetic pathway via ring-opening of diglycolic anhydride followed by dehydrative cyclization.[3]

Part 2: Reagent Selection & Specifications

To ensure reproducibility, use reagents meeting the following specifications.

Critical Reagents Table
ReagentCAS No.[1][2][4][5][6]PurityRoleCritical Specification Notes
Diglycolic Anhydride 4480-83-5≥97%Core ScaffoldMoisture Sensitive. Must be stored in a desiccator. Hydrolyzes to diglycolic acid rapidly in moist air.
4-(Aminomethyl)pyridine 3731-53-1≥98%Amine SourceAlso known as 4-Picolylamine. Ensure it is free of colored oxidation products (should be clear/yellow liquid).
Acetic Anhydride 108-24-7≥99%Dehydrating AgentUsed in Method A. Must be distilled if significant acetic acid content is suspected.
Sodium Acetate (Anhydrous) 127-09-3≥99%CatalystEssential for the chemical dehydration step in Method A.
Toluene 108-88-3AnhydrousSolventUsed in Method B (Dean-Stark). Water content <0.05%.
Solvent Selection Rationale
  • Dichloromethane (DCM) or THF: Ideal for the initial mixing step (formation of the amic acid) due to good solubility of the anhydride and amine.

  • Acetic Anhydride (Ac₂O): Serves as both solvent and reagent for the cyclization step. It effectively drives the equilibrium toward the imide by chemically removing water.

Part 3: Detailed Experimental Protocols

Method A: Two-Step Chemical Dehydration (Recommended)

Best for high purity and scale-up. Avoids high thermal stress.

Step 1: Formation of the Amic Acid Intermediate
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with Diglycolic Anhydride (11.6 g, 100 mmol) and anhydrous THF (100 mL) . Stir until dissolved.

  • Addition: Cool the solution to 0–5 °C (ice bath). Add 4-(Aminomethyl)pyridine (10.8 g, 100 mmol) dropwise over 15 minutes.

    • Observation: A white precipitate (the amic acid) typically forms rapidly.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours to ensure complete reaction.

  • Isolation: Filter the solid precipitate. Wash with cold THF (2 x 20 mL) and dry under vacuum.

    • Checkpoint: This solid is the intermediate N-(4-pyridylmethyl)diglycolamic acid.

Step 2: Cyclization to the Imide
  • Resuspension: Transfer the dried amic acid intermediate into a fresh 250 mL RBF.

  • Reagents: Add Acetic Anhydride (50 mL) and Anhydrous Sodium Acetate (4.0 g) .

  • Heating: Heat the mixture to 90–100 °C for 2–3 hours.

    • Mechanism:[7][3][4][8][9] Ac₂O dehydrates the carboxylic acid/amide pair to close the ring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (rotary evaporator) to remove excess acetic anhydride and acetic acid.

    • Dissolve the residue in Dichloromethane (150 mL) .

    • Wash with Saturated NaHCO₃ solution (2 x 50 mL) to neutralize residual acid.

    • Wash with Brine (50 mL) .

    • Dry the organic layer over MgSO₄ , filter, and concentrate.

  • Purification: Recrystallize the crude solid from Ethanol or Isopropanol .

Method B: One-Pot Thermal Dehydration (Dean-Stark)

Suitable for rapid synthesis if chemical dehydration is undesirable.

  • Setup: Equip a 250 mL RBF with a Dean-Stark trap and a reflux condenser.

  • Charging: Add Diglycolic Anhydride (5.8 g, 50 mmol) , 4-(Aminomethyl)pyridine (5.4 g, 50 mmol) , and Toluene (100 mL) .

  • Reflux: Heat the mixture to vigorous reflux (approx. 110 °C).

  • Water Removal: Monitor the collection of water in the Dean-Stark trap. Continue reflux until water evolution ceases (approx. 4–6 hours).

  • Work-up:

    • Cool to room temperature.[10]

    • If the product precipitates, filter it directly.

    • If soluble, evaporate the toluene.

  • Purification: Recrystallize as in Method A.

Part 4: Quality Control & Characterization

Verify the identity of the synthesized N-(4-pyridylmethyl)morpholine-3,5-dione using the following parameters.

TechniqueExpected Signal / Characteristic
Appearance White to off-white crystalline solid.
1H NMR (CDCl₃) δ 8.55 (d, 2H, Py-H), δ 7.20 (d, 2H, Py-H), δ 4.95 (s, 2H, N-CH₂-Py), δ 4.35 (s, 4H, Morpholine O-CH₂-CO).
IR Spectroscopy 1680–1730 cm⁻¹ : Strong doublet characteristic of cyclic imides (C=O stretch).
Mass Spectrometry [M+H]⁺ = 207.2 (Calc. MW = 206.20).

Part 5: Troubleshooting & Optimization

Common Issues
  • Issue: Low yield in Method A.

    • Cause: Incomplete cyclization or hydrolysis during workup.

    • Solution: Increase reaction time in Ac₂O; ensure NaHCO₃ wash is performed quickly and cold to prevent ring opening.

  • Issue: Sticky residue instead of solid.

    • Cause: Residual acetic acid or solvent.

    • Solution: Triturate the residue with cold Diethyl Ether or Hexane to induce crystallization.

Safety Considerations
  • 4-(Aminomethyl)pyridine: Irritant. Handle in a fume hood.

  • Diglycolic Anhydride: Corrosive and moisture sensitive. Causes severe eye irritation.

  • Acetic Anhydride: Flammable and lachrymator. Reacts violently with water.

Part 6: References

  • National Institutes of Health (NIH) - PubChem. 4-(Aminomethyl)pyridine | CAS 3731-53-1. Retrieved from [Link] (Reagent properties).

  • Krasavin, M., et al. (2023).[3] The Castagnoli–Cushman Reaction. PMC - NIH. Retrieved from [Link] (Context on reaction of diglycolic anhydride with imines/amines).

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione

[1] Executive Safety Summary Treat as: Potentially Bioactive & Hazardous Pharmaceutical Intermediate [1] 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione is a heterocyclic scaffold combining a pyridine ring with a morpholine-3...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Treat as: Potentially Bioactive & Hazardous Pharmaceutical Intermediate [1]

4-(Pyridin-4-ylmethyl)morpholine-3,5-dione is a heterocyclic scaffold combining a pyridine ring with a morpholine-3,5-dione moiety.[1] While specific toxicological data (LD50) for this exact structure may be limited in public registries, Structure-Activity Relationship (SAR) analysis mandates a high-containment approach.[1]

  • The Pyridine Moiety: Implies potential for hepatotoxicity, neurotoxicity, and high dermal absorption [1].

  • The Morpholine-3,5-dione Core: Structurally related to glutarimides and bioactive imides, suggesting potential pharmacological activity (e.g., enzyme inhibition) and mucous membrane irritation [2].[1]

Operational Directive: Handle this compound as an Occupational Exposure Band (OEB) 3 substance (Potent/Toxic) until definitive toxicology proves otherwise. Do not handle on an open benchtop.

Hazard Identification & Risk Profile

Hazard CategoryRisk Assessment (SAR-Derived)Critical Control Point
Inhalation High Risk. As a solid intermediate, dust generation is the primary vector.[1] Pyridine derivatives are rapidly absorbed via the respiratory tract.Weighing & Transfer
Dermal Moderate to High Risk. Pyridine moieties often facilitate transdermal transport. Potential for sensitization.Solvent Handling & Cleanup
Ocular High Risk. Diones and pyridines are known irritants; contact can cause severe conjunctivitis or corneal damage.Reaction Setup
Reactivity Stable solid, but incompatible with strong oxidizers and reducing agents.Storage

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent cross-contamination and exposure during specific laboratory operations.

A. Respiratory Protection[2][3][4][5][6][7]
  • Standard Operation (Fume Hood): No personal respirator required if sash is at proper working height and face velocity is >100 fpm.

  • Open Handling / Spill Cleanup: P100 Particulate Respirator (minimum) or PAPR (Powered Air Purifying Respirator) with organic vapor cartridges.[1]

    • Why: The "dione" structure suggests a fine powder; simple N95s offer insufficient protection against bioactive pharmaceutical dusts in spill scenarios.

B. Dermal Protection (Glove Permeation Strategy)

Do not rely on single-layer latex. Use a Double-Gloving Protocol .

  • Inner Glove: 4 mil Nitrile (Inspection layer - White/Blue).[1]

  • Outer Glove: 5-8 mil Extended Cuff Nitrile or Neoprene (Barrier layer - Purple/Green).[1]

  • Rationale: Pyridine derivatives can permeate thin nitrile in <15 minutes. The air gap between gloves provides a breakthrough buffer [3].

C. Ocular & Body Protection[4][5][6][7][8]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.

  • Body: Tyvek® Lab Coat (Disposable) or rear-closing gown.[1]

    • Why: Cotton lab coats trap dust in fibers, leading to secondary exposure in non-lab areas (e.g., cafeteria, office).

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing & Transfer (Solids)

The highest risk of exposure occurs when the solid is manipulated.[1]

  • Engineering Control: Place the analytical balance inside a Vented Balance Enclosure (VBE) or a Fume Hood.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat.

    • Causality: Heterocycles like morpholine-3,5-dione are often electrostatic.[1] Static discharge causes "particle flight," contaminating the user's cuffs.

  • The "Tare & Transfer" Method:

    • Tare the vial with the cap on.

    • Open vial inside the hood.

    • Transfer solid.

    • Clean threads of the vial with a Kimwipe dampened in solvent (methanol/DCM) before recap.

    • Disposal: The Kimwipe is now hazardous waste.

Protocol B: Reaction Setup & Solvent Handling
  • Dissolution: Dissolve the solid immediately upon weighing. Solutions are easier to contain than dusts.

  • Syringe Transfer: If adding as a solution, use Luer-lock syringes to prevent needle pop-off.

  • Temperature Control: If heating, ensure the reflux condenser is vented to a scrubber or hood exhaust. Pyridine-like odors are distinct; if you smell it, your containment has failed.

Protocol C: Decontamination & Spill Response
  • Solvent Selection: Do not use water alone.[2] Use a surfactant-based cleaner (e.g., 2% Alconox) followed by an alcohol wipe (Isopropanol).[1]

  • Spill Procedure:

    • Isolate: Evacuate immediate area.

    • PPE Up: Don P100 respirator and double gloves.

    • Cover: Gently cover powder with wet paper towels (to prevent dust cloud).

    • Scoop: Dispose of as hazardous chemical waste.

Visualizations

Figure 1: Risk Assessment & PPE Decision Logic

This logic flow ensures you select the correct containment level based on the task.

PPE_Decision_Tree Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quant Quantity? Solid->Quant Hood Fume Hood + Splash Goggles Liquid->Hood Standard Containment Small < 100 mg Quant->Small Large > 100 mg Quant->Large VBE Vented Balance Enclosure + Double Gloves Small->VBE Dust Risk Resp P100 Respirator + Tyvek Sleeves Large->Resp High Exposure Risk

Caption: Decision matrix for selecting PPE based on physical state and quantity handled.

Figure 2: The "Zero-Contamination" Weighing Workflow

Follow this loop to ensure no dust escapes the containment zone.[1]

Weighing_Workflow Prep 1. Prep Area (Anti-static gun) Don 2. Don PPE (Double Nitrile) Prep->Don Weigh 3. Weighing (Inside VBE/Hood) Don->Weigh Wipe 4. Decon Vial (Solvent Wipe) Weigh->Wipe Wipe->Weigh Spill? Doff 5. Doff Outer Gloves (Inside Hood) Wipe->Doff Exit 6. Exit Lab Doff->Exit

Caption: Step-by-step workflow to prevent tracking bioactive dust outside the fume hood.

Disposal & Environmental Safety[2][5][9]

Disposal Code: D001 (Ignitable) / D003 (Reactive - Potential) / Lab Pack .

  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solids." Do not mix with general trash.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the reaction solvent used.

  • Destruction: Incineration is the only acceptable disposal method for heterocyclic pharmaceutical intermediates to ensure complete breakdown of the pyridine ring [4].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [1]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Pyridine. [1]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). Morpholine: Systemic Agent. NIOSH Pocket Guide to Chemical Hazards. [1]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Pyridine.[2][3][4][5] [1]

Sources

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